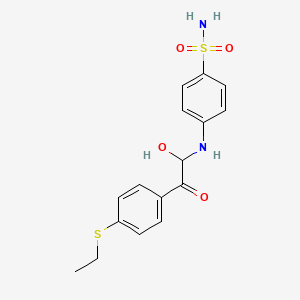
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- typically involves multiple steps. One common method starts with the preparation of the chloroacetamide derivative, which undergoes intramolecular cyclization rearrangement when treated with ammonium . This process results in the formation of the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly carbonic anhydrase enzymes.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action for benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-: This compound also inhibits carbonic anhydrase but has different substituents on the benzene ring.
Benzene sulfonamide pyrazole thio-oxadiazole hybrid: This compound has shown potential as an antimicrobial and antitubercular agent.
Uniqueness
What sets benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- apart is its specific structure, which allows for selective inhibition of carbonic anhydrase IX over other isozymes. This selectivity makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
53066-86-7 |
|---|---|
Molecular Formula |
C16H18N2O4S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[[2-(4-ethylsulfanylphenyl)-1-hydroxy-2-oxoethyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-23-13-7-3-11(4-8-13)15(19)16(20)18-12-5-9-14(10-6-12)24(17,21)22/h3-10,16,18,20H,2H2,1H3,(H2,17,21,22) |
InChI Key |
NEEZGSBBSQUEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


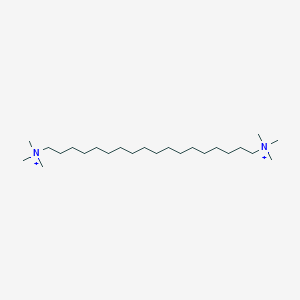
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)

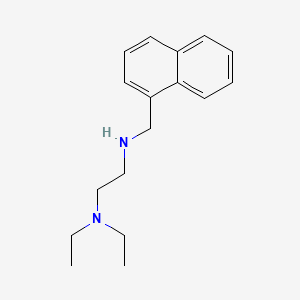
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
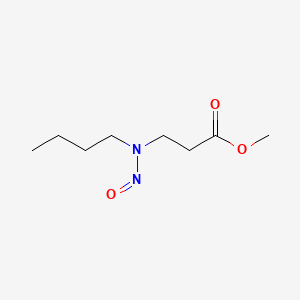
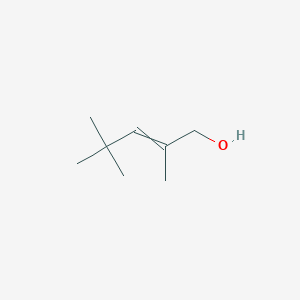
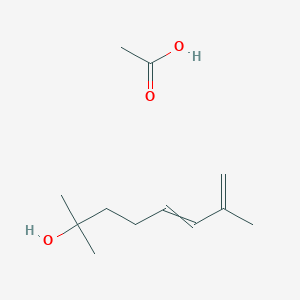

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
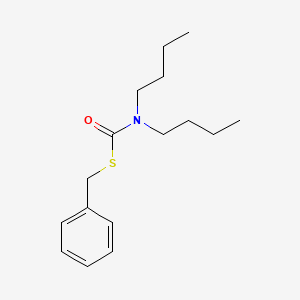
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
